molecular formula C15H11ClN2O B187561 3-(4-Chloroanilino)-7-methylindol-2-one CAS No. 116344-34-4

3-(4-Chloroanilino)-7-methylindol-2-one

Cat. No.: B187561
CAS No.: 116344-34-4
M. Wt: 270.71 g/mol
InChI Key: ZWUKEUMIJRWGMM-UHFFFAOYSA-N
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Description

3-(4-Chloroanilino)-7-methylindol-2-one is a synthetic heterocyclic compound featuring an indole scaffold substituted with a 4-chloroanilino group at position 3 and a methyl group at position 5. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is a common motif in pharmaceuticals and natural products. The methyl group at position 7 may influence steric hindrance and metabolic stability.

Properties

CAS No.

116344-34-4

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-7-methyl-1H-indol-2-one

InChI

InChI=1S/C15H11ClN2O/c1-9-3-2-4-12-13(9)18-15(19)14(12)17-11-7-5-10(16)6-8-11/h2-8H,1H3,(H,17,18,19)

InChI Key

ZWUKEUMIJRWGMM-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=NC3=CC=C(C=C3)Cl)C(=O)N2

Isomeric SMILES

CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC2=C(C(=O)N=C12)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues on Indole Scaffolds
Compound Name Substituents Core Structure Key Functional Groups Bioactivity (if reported)
3-(4-Chloroanilino)-7-methylindol-2-one 3-(4-chloroanilino), 7-methyl Indol-2-one Chlorophenyl, methyl Not explicitly stated
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-chloro, 3-methyl, 2-carboxylic acid Indole Carboxylic acid, chloro, methyl Potential intermediate for drug synthesis
3-Amino-7-methylindolin-2-one hydrochloride 3-amino, 7-methyl Indolin-2-one Amino, methyl Unspecified (often used in medicinal chemistry)

Key Observations :

  • The carboxylic acid group in 7-Chloro-3-methyl-1H-indole-2-carboxylic acid increases polarity, likely reducing membrane permeability compared to the chloroanilino-substituted target compound .
Quinazolinone Derivatives with 4-Chloroanilino Substituents
Compound Name Substituents Core Structure Key Functional Groups Bioactivity
2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one 2-(4-chloroanilino), 3-(2-hydroxyethyl) Quinazolin-4-one Chlorophenyl, hydroxyethyl Antibacterial, antifungal, anti-inflammatory
3-(2-Aminoethyl)-2-(4-chloroanilino)quinazolin-4(3H)-one 2-(4-chloroanilino), 3-(2-aminoethyl) Quinazolin-4-one Chlorophenyl, aminoethyl Not explicitly stated (structural focus)

Key Observations :

  • Quinazolinones exhibit broader reported bioactivities (e.g., antibacterial, anticonvulsant) compared to indol-2-one derivatives, likely due to their planar heteroaromatic system enhancing DNA or enzyme interactions .
  • The hydroxyethyl or aminoethyl side chains in these quinazolinones introduce solubility and flexibility, which may improve pharmacokinetic profiles .
Hybrid Heterocyclic Systems
Compound Name Core Structure Key Functional Groups Bioactivity (if reported)
3-[(4-Chlorophenyl)amino]-2-phenyl-1H-inden-1-one Indenone Chlorophenyl, phenyl Unreported (structural analog)
3-[5-(4-Chloroanilino)-1,3,4-thiadiazol-2-yl]-7-hydroxy-2H-chromen-2-one Coumarin-thiadiazole hybrid Chloroanilino, hydroxycoumarin, thiadiazole Unreported (potential multi-target activity)

Key Observations :

  • The coumarin-thiadiazole hybrid in combines electron-rich (coumarin) and electron-deficient (thiadiazole) moieties, which could enable dual mechanisms of action (e.g., antioxidant and enzyme inhibition).

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